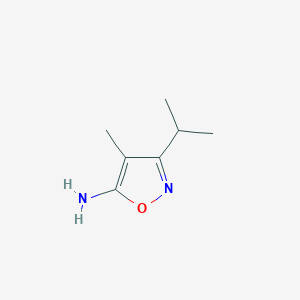

3-Isopropyl-4-methyl-5-isoxazolamine

Description

Significance of Isoxazole (B147169) Scaffolds in Organic and Medicinal Chemistry Research

The isoxazole nucleus is a privileged structure in drug discovery, appearing in a number of approved pharmaceutical agents. wikipedia.org Its prevalence stems from several key characteristics. The isoxazole ring is relatively stable and can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. Furthermore, the arrangement of heteroatoms influences the molecule's polarity and metabolic stability, properties that are finely tuned by the introduction of various substituents at the 3, 4, and 5-positions of the ring.

The versatility of the isoxazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.gov The ability to readily modify the substitution pattern on the isoxazole ring allows chemists to systematically explore structure-activity relationships and optimize compounds for specific therapeutic applications.

Historical Context of Research Involving 3-Isopropyl-4-methyl-5-isoxazolamine

The history of isoxazole chemistry dates back to the late 19th and early 20th centuries, with pioneering work by scientists like Claisen and Quilico who first elucidated the synthesis and fundamental reactivity of this heterocyclic system. nih.govijpcbs.com Early research focused on understanding the formation of the isoxazole ring from precursors such as β-dicarbonyl compounds and hydroxylamine (B1172632), or through cycloaddition reactions involving nitrile oxides.

While the broader history of isoxazole synthesis is well-documented, specific historical accounts detailing the initial synthesis and investigation of this compound are not extensively reported in seminal literature. Its emergence is more likely tied to the broader expansion of synthetic methodologies in the mid to late 20th century, which enabled the creation of a diverse library of substituted heterocycles for screening in various research and development programs. The focus has largely been on the isoxazole core as a pharmacophore, with specific substitution patterns like that of this compound being explored as part of systematic modifications to modulate biological activity and physicochemical properties.

Role of this compound as a Core Building Block in Advanced Chemical Synthesis

The utility of a molecule in advanced chemical synthesis is largely dependent on its inherent reactivity and the functional groups it possesses. In the case of this compound, the primary amino group at the 5-position is the key reactive handle. This amine functionality allows the compound to serve as a versatile nucleophile, enabling its incorporation into larger, more complex molecular architectures.

The amino group can readily participate in a wide range of classical organic reactions, including:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. This is a fundamental transformation in the synthesis of many biologically active molecules.

Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates, respectively.

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

N-Arylation and N-Alkylation: Palladium- or copper-catalyzed cross-coupling reactions or classical nucleophilic substitution to introduce aryl or alkyl groups on the nitrogen atom.

The presence of the isopropyl and methyl groups on the isoxazole ring also plays a crucial role. These alkyl substituents influence the compound's solubility, lipophilicity, and steric profile. In the context of drug design, such modifications can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the isopropyl group can enhance binding to hydrophobic pockets in target proteins.

While specific, large-scale applications of this compound as a building block are not widely publicized, its structural motifs are found in compounds investigated in various areas of chemical research. The synthesis of new heterocyclic systems through reactions involving the amine group is a plausible application, where the isoxazole core serves as a stable and influential scaffold.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 3-isopropyl-4-methylisoxazol-5-amine |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Canonical SMILES | CC1=C(C(=NO1)N)C(C)C |

| InChI Key | QEZMEONYJDYNJZ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-propan-2-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-4(2)6-5(3)7(8)10-9-6/h4H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPCPJKZLWXHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001267471 | |

| Record name | 4-Methyl-3-(1-methylethyl)-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120771-22-4 | |

| Record name | 4-Methyl-3-(1-methylethyl)-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120771-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(1-methylethyl)-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-(propan-2-yl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isopropyl 4 Methyl 5 Isoxazolamine

Retrosynthetic Analysis of the Isoxazolamine Scaffold

A retrosynthetic analysis of 3-Isopropyl-4-methyl-5-isoxazolamine (I) reveals several potential synthetic disconnections. The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. A common and effective strategy for the formation of the isoxazole ring is the [3+2] cycloaddition reaction or a condensation reaction between a 1,3-dicarbonyl compound or its equivalent and a source of hydroxylamine (B1172632).

Following this logic, the primary disconnection of the C-N and O-C bonds in the isoxazole ring of I leads back to a key intermediate, a β-ketonitrile II . This precursor, specifically 2-cyano-4-methyl-3-pentanone, already contains the required isopropyl and methyl groups at the appropriate positions. The reaction of this β-ketonitrile with hydroxylamine (III ) would then lead to the formation of the target 5-aminoisoxazole ring through a cyclization-condensation sequence.

An alternative disconnection can be envisioned between the C4-C5 and N-O bonds. This approach would involve the reaction of a lithiated nitrile with an α-chlorooxime derivative, which represents another classical route to substituted aminoisoxazoles.

Classical Synthetic Routes

Traditional methods for the synthesis of this compound rely on well-established condensation and cyclization reactions.

Cyclization Reactions for Isoxazole Ring Formation

The most direct classical route to this compound involves the reaction of a β-ketonitrile with hydroxylamine. Specifically, the synthesis would start from 2-cyano-4-methyl-3-pentanone. The reaction conditions, particularly pH and temperature, are critical for directing the regioselectivity of the cyclization to favor the desired 5-aminoisoxazole isomer. organic-chemistry.org

The reaction proceeds via the initial formation of an oxime at the ketone functionality, followed by an intramolecular nucleophilic attack of the oxime hydroxyl group onto the nitrile carbon. A subsequent tautomerization and dehydration would then yield the aromatic 5-aminoisoxazole ring. To favor the formation of the 5-aminoisoxazole, the reaction is typically carried out under basic conditions (pH > 8) and at elevated temperatures (around 100 °C). organic-chemistry.org Under these conditions, hydroxylamine preferentially reacts with the ketone functionality first. organic-chemistry.org

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-cyano-4-methyl-3-pentanone | Hydroxylamine hydrochloride, Base (e.g., NaOH) | pH > 8, 100 °C | This compound | Good to High |

Table based on analogous reactions described in the literature. organic-chemistry.org

Another classical approach involves the nucleophilic addition of a lithiated alkyl nitrile to an α-chlorooxime. nih.gov For the synthesis of this compound, this would entail the reaction of lithiated isobutyronitrile (B166230) with 1-chloro-1-(hydroxyimino)propane. This method offers an alternative pathway to construct the isoxazole core with the desired substitution pattern.

Functional Group Interconversions Leading to the Amine Moiety

In some synthetic strategies, the amine group at the C5 position is introduced via a functional group interconversion. For instance, a 5-hydroxyisoxazole could potentially be converted to the corresponding 5-aminoisoxazole. However, the direct cyclization of β-ketonitriles with hydroxylamine is generally a more efficient and atom-economical approach to 5-aminoisoxazoles, as it installs the amine functionality directly. rsc.org

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methodologies.

Catalytic Methods in Isoxazole Synthesis

While specific catalytic methods for the direct synthesis of this compound are not extensively documented, general catalytic approaches to isoxazole synthesis can be adapted. For instance, copper-catalyzed [3+2] cycloaddition reactions between nitrile oxides and alkynes are a powerful tool for isoxazole formation. mdpi.com In principle, a suitably substituted nitrile oxide could be reacted with an alkyne in the presence of a copper catalyst to construct the isoxazole core. However, the synthesis of the required precursors and control of regioselectivity for this specific substitution pattern might be challenging.

Another area of modern synthesis is the use of palladium-catalyzed cross-coupling reactions to build up the substituted isoxazole scaffold. This could involve the coupling of a pre-formed isoxazole core with appropriate alkyl groups.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry can be readily applied to the classical synthesis of this compound. The reaction of 2-cyano-4-methyl-3-pentanone with hydroxylamine can be performed in water or a mixture of water and a green co-solvent, which reduces the reliance on volatile organic compounds (VOCs). chemrxiv.org

Furthermore, optimizing reaction conditions to improve yield and minimize byproduct formation is a key aspect of green chemistry. The regioselective synthesis of the 5-aminoisoxazole isomer by controlling pH and temperature, as described in the classical route, is an example of process optimization that leads to a more sustainable synthesis. organic-chemistry.org The use of microwave irradiation as an alternative energy source could also be explored to potentially reduce reaction times and energy consumption.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Safer Solvents | Performing the cyclization in water. chemrxiv.org | Reduced environmental impact and improved safety. |

| Atom Economy | Direct synthesis from β-ketonitrile and hydroxylamine. | High efficiency, minimizing waste. |

| Energy Efficiency | Optimization of reaction temperature and time; potential use of microwave irradiation. | Reduced energy consumption and carbon footprint. |

| Catalysis | Exploring catalytic C-H activation or cross-coupling strategies. | Increased efficiency and selectivity. |

Optimization of Reaction Conditions, Yields, and Purity for Research Applications

The synthesis of this compound, a compound of interest for various research applications, necessitates a carefully optimized reaction protocol to ensure high yields and purity. The optimization process for this 3,4-disubstituted 5-aminoisoxazole involves a systematic investigation of several critical reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. These factors are pivotal in controlling the regioselectivity of the reaction and minimizing the formation of byproducts.

The selection of an appropriate solvent system is another cornerstone of reaction optimization. Studies on the synthesis of 3,4-disubstituted isoxazoles have indicated that non-polar solvents can enhance reaction yields. organic-chemistry.org In a move towards more environmentally benign processes, water has also been successfully employed as a solvent, particularly in multicomponent reactions for the synthesis of isoxazol-5(4H)-ones. mdpi.comresearchgate.net The use of aqueous media can be advantageous due to its non-toxic and non-flammable nature. researchgate.netnih.gov The optimization of solvent choice often involves screening a range of options from non-polar to polar protic and aprotic solvents to identify the medium that best balances reactant solubility, reaction rate, and product stability.

Temperature and reaction time are intrinsically linked parameters that must be carefully controlled to maximize the yield of the desired product while minimizing degradation or the formation of isomers. For the synthesis of 3-amino-5-alkyl isoxazoles, it has been shown that reaction temperature, in conjunction with pH, is a key factor in determining the regioselectivity of the reaction between a β-ketonitrile and hydroxylamine. organic-chemistry.org Specifically, lower temperatures (≤45 °C) can favor the formation of the 3-amino isomer. organic-chemistry.org The reaction time is typically monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of starting materials to the desired product.

The tables below present hypothetical optimization data for the synthesis of this compound, based on findings from the synthesis of analogous compounds. These tables illustrate how systematic variation of reaction conditions can lead to the identification of an optimal synthetic protocol.

Table 1: Optimization of Catalyst and Solvent

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Pyrrolidine (B122466) (10) | Dichloromethane | 25 | 12 | 75 | 92 |

| 2 | Pyrrolidine (10) | Tetrahydrofuran | 25 | 12 | 82 | 95 |

| 3 | Pyrrolidine (10) | Toluene (B28343) | 25 | 12 | 88 | 96 |

| 4 | Triethylamine (10) | Toluene | 25 | 12 | 65 | 88 |

| 5 | DBU (10) | Toluene | 25 | 12 | 78 | 91 |

| 6 | Cell-Pr-NH2 (15 mg) | Water | 25 | 8 | 90 | 97 |

| 7 | Cu@Met-β-CD (5 wt.%) | Water | 40 | 0.25 | 92 | 98 |

This table illustrates a hypothetical screening of various catalysts and solvents. The data suggests that a non-polar solvent like toluene with pyrrolidine as the catalyst provides a high yield. Green catalyst alternatives in water also show excellent results.

Table 2: Optimization of Temperature and Reaction Time

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Cu@Met-β-CD | Water | 25 | 1 | 85 | 96 |

| 2 | Cu@Met-β-CD | Water | 40 | 0.5 | 91 | 98 |

| 3 | Cu@Met-β-CD | Water | 40 | 0.25 | 92 | 98 |

| 4 | Cu@Met-β-CD | Water | 60 | 0.25 | 89 | 95 |

| 5 | Pyrrolidine | Toluene | 0 | 24 | 75 | 94 |

| 6 | Pyrrolidine | Toluene | 25 | 12 | 88 | 96 |

| 7 | Pyrrolidine | Toluene | 50 | 6 | 86 | 93 |

This table shows the effect of varying temperature and time on the reaction outcome using the best catalyst/solvent combinations from Table 1. It indicates that for the Cu@Met-β-CD catalyst in water, a temperature of 40°C for 15 minutes is optimal. For the pyrrolidine/toluene system, room temperature (25°C) provides the best balance of yield and purity.

Upon completion of the reaction, purification of the crude product is essential to obtain this compound of high purity suitable for research applications. Common purification techniques include column chromatography on silica (B1680970) gel, recrystallization, or preparative HPLC. The choice of the purification method depends on the physical properties of the compound and the nature of the impurities. The final purity of the compound is typically assessed by analytical methods such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Reactivity and Derivatization of 3 Isopropyl 4 Methyl 5 Isoxazolamine

Chemical Transformations of the Isoxazole (B147169) Ring System

The isoxazole ring in 3-isopropyl-4-methyl-5-isoxazolamine is susceptible to both electrophilic and nucleophilic attacks, although the regioselectivity and reaction outcomes are heavily influenced by the substituents.

Electrophilic Attack on the Isoxazole Nucleus

The isoxazole ring is generally considered an electron-deficient system, making it less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating amino group at the C5 position can activate the ring towards electrophilic attack. The directing effect of the substituents (isopropyl at C3, methyl at C4, and amino at C5) will determine the position of substitution. In many 5-aminoisoxazoles, electrophilic substitution occurs at the C4 position if it is unsubstituted. Since the C4 position in the target molecule is already occupied by a methyl group, electrophilic attack on the ring is less likely to occur without forcing conditions, which might lead to ring degradation.

Nucleophilic Reactions at the Isoxazole Ring

Nucleophilic attack on the isoxazole ring of 5-aminoisoxazoles is a less common transformation but can occur under specific conditions, often leading to ring-opening products. The electron-withdrawing nature of the isoxazole nitrogen atom makes the C5 and C3 positions susceptible to nucleophilic attack. However, the electron-donating amino group at C5 can partially mitigate this effect.

Strong nucleophiles can induce the cleavage of the N-O bond, which is the weakest bond in the isoxazole ring. For instance, treatment of certain isoxazole derivatives with strong bases can lead to ring-opening and subsequent rearrangement to form various nitrogen-containing acyclic or heterocyclic compounds.

| Reaction Type | Reagent/Conditions | Expected Product | Notes |

| Ring Opening | Strong base (e.g., NaOH, NaOEt) | Ring-opened products (e.g., β-ketonitriles, cyanoacetamides) | The specific product depends on the isoxazole substitution and reaction conditions. |

| Ring Transformation | Hydrazine | Pyrazole derivatives | This transformation involves nucleophilic attack and subsequent recyclization. |

Reactions Involving the Exocyclic Amine Functionality

The exocyclic amino group at the 5-position of this compound is a primary amine and thus exhibits typical nucleophilic character. It readily participates in a variety of reactions to form a diverse range of derivatives.

Acylation and Alkylation Reactions

The primary amine of this compound can be readily acylated with acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acylated derivatives. Similarly, alkylation with alkyl halides or other alkylating agents can introduce one or two alkyl groups on the nitrogen atom.

| Reaction | Reagent | Product |

| Acylation | Acetyl chloride | N-(3-isopropyl-4-methylisoxazol-5-yl)acetamide |

| Acylation | Benzoyl chloride | N-(3-isopropyl-4-methylisoxazol-5-yl)benzamide |

| Alkylation | Methyl iodide | N-methyl-3-isopropyl-4-methylisoxazol-5-amine |

| Alkylation | Benzyl bromide | N-benzyl-3-isopropyl-4-methylisoxazol-5-amine |

These reactions are fundamental in modifying the properties of the parent molecule, for instance, to explore structure-activity relationships in medicinal chemistry.

Condensation and Imine Formation

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

The formation of imines is a versatile method for introducing a wide range of substituents onto the exocyclic nitrogen atom, which can then be further modified, for example, by reduction to secondary amines.

| Carbonyl Compound | Product (Imine) |

| Benzaldehyde | N-benzylidene-3-isopropyl-4-methylisoxazol-5-amine |

| Acetone | N-(propan-2-ylidene)-3-isopropyl-4-methylisoxazol-5-amine |

| Cyclohexanone | N-cyclohexylidene-3-isopropyl-4-methylisoxazol-5-amine |

Palladium-Catalyzed Cross-Coupling Reactions of Isoxazole Derivatives (if applicable)

While direct palladium-catalyzed cross-coupling reactions on the C-H bonds of the isoxazole ring in this compound have not been extensively reported, the derivatization of this compound to introduce a leaving group (e.g., a halogen) would open up possibilities for a wide array of powerful C-C and C-N bond-forming reactions. For instance, if a halogen atom were introduced at a suitable position on the isoxazole ring, the resulting halo-isoxazole derivative could serve as a substrate in various palladium-catalyzed cross-coupling reactions.

Common palladium-catalyzed cross-coupling reactions that could be applicable to halogenated derivatives of this compound include:

Suzuki Coupling: Reaction of a halo-isoxazole with a boronic acid or ester to form a C-C bond.

Sonogashira Coupling: Reaction of a halo-isoxazole with a terminal alkyne to form a C-C bond.

Buchwald-Hartwig Amination: Reaction of a halo-isoxazole with an amine to form a new C-N bond.

These reactions are of immense importance in synthetic organic chemistry for the construction of complex molecules from simpler precursors.

| Coupling Reaction | Coupling Partner | Potential Product Type |

| Suzuki Coupling | Phenylboronic acid | Phenyl-substituted isoxazolamine |

| Sonogashira Coupling | Phenylacetylene | Phenylethynyl-substituted isoxazolamine |

| Buchwald-Hartwig Amination | Aniline | Phenylamino-substituted isoxazolamine |

Chemo- and Regioselectivity in Reactions of this compound

The concept of chemo- and regioselectivity is central to understanding the reactivity of multifunctional molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preference for reaction at one position over another. In the context of this specific isoxazole derivative, the primary sites of reactivity are the exocyclic amino group and the isoxazole ring itself.

The 5-amino group, being a potent nucleophile, is expected to be the primary site for electrophilic attack. However, the isoxazole ring, a five-membered heterocycle with two heteroatoms, also possesses sites susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the attacking species. The substitution pattern—an isopropyl group at C3 and a methyl group at C4—exerts both steric and electronic influences on the reactivity and selectivity of the molecule.

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it the most nucleophilic center in the molecule. Consequently, it is the preferred site for a variety of electrophilic reagents.

N-Acylation:

Acylation of the amino group is a common derivatization reaction. The reaction of this compound with acylating agents such as acid chlorides or anhydrides is expected to proceed chemoselectively at the amino group to furnish the corresponding N-acylated derivatives. This high chemoselectivity is attributed to the significantly higher nucleophilicity of the exocyclic amino group compared to the nitrogen atom within the isoxazole ring.

| Reagent | Product | Conditions | Expected Outcome |

| Acetyl chloride | N-(3-isopropyl-4-methylisoxazol-5-yl)acetamide | Pyridine, 0 °C to rt | High yield of the N-acetylated product. |

| Acetic anhydride | N-(3-isopropyl-4-methylisoxazol-5-yl)acetamide | Reflux | High yield of the N-acetylated product. |

| Benzoyl chloride | N-(3-isopropyl-4-methylisoxazol-5-yl)benzamide | Base (e.g., triethylamine), CH₂Cl₂ | High yield of the N-benzoylated product. |

Reaction with Diazocarbonyl Compounds:

Research on other 5-aminoisoxazoles has demonstrated that their reaction with α-diazocarbonyl compounds can be highly chemoselective, yielding either Wolff rearrangement products or N-H insertion products depending on the catalyst used. acs.orgnih.gov Under thermal conditions, a Wolff rearrangement is favored, leading to the formation of N-isoxazole amides. In contrast, the use of a rhodium catalyst, such as Rh₂(Oct)₄, promotes N-H insertion, affording α-amino acid derivatives. This dual reactivity highlights the ability to selectively target the amino group under controlled conditions.

| Reagent | Catalyst | Product Type | Expected Regioselectivity |

| Ethyl 2-diazoacetate | None (Thermal) | Wolff Rearrangement (N-amide) | Exclusive reaction at the amino group. |

| Ethyl 2-diazoacetate | Rh₂(Oct)₄ | N-H Insertion (α-amino ester) | Exclusive reaction at the amino group. |

While the amino group is the most reactive site for many electrophilic reactions, the isoxazole ring can also participate in chemical transformations.

Electrophilic Substitution:

Electrophilic substitution on the isoxazole ring is generally challenging due to its electron-deficient nature. However, the presence of the electron-donating amino group at the C5 position can activate the ring towards electrophilic attack. The directing effect of the amino group would favor substitution at the C4 position. In the case of this compound, this position is already substituted with a methyl group. This steric hindrance at C4 might prevent direct electrophilic substitution at this site. It is plausible that under forcing conditions, electrophilic attack could occur at the methyl group itself, leading to functionalization of the C4-methyl substituent, or potentially at the C3-isopropyl group, although this is less likely.

Aza-Friedel-Crafts Reaction:

Enantioselective aza-Friedel-Crafts reactions have been reported for 5-aminoisoxazoles with isatin-derived N-Boc ketimines, catalyzed by a chiral phosphoric acid. rsc.org This reaction typically occurs at the C4 position. For this compound, the presence of the methyl group at C4 would likely inhibit this specific transformation due to steric hindrance. However, this highlights the potential for C-C bond formation at the C4 position in structurally analogous compounds where this site is unsubstituted.

Regioselective Synthesis:

The synthesis of substituted 5-aminoisoxazoles often proceeds with high regioselectivity, which provides insight into the inherent reactivity of the isoxazole system. For instance, the reaction of β-ketonitriles with hydroxylamine (B1172632) can be controlled by pH and temperature to selectively produce either 3-amino or 5-aminoisoxazoles. organic-chemistry.orgthieme-connect.com At a pH greater than 8 and elevated temperatures (100 °C), the reaction favors the formation of 5-aminoisoxazoles, indicating a preferential attack of hydroxylamine at the ketone functionality of the precursor. organic-chemistry.org This regioselectivity in the synthesis underscores the distinct electronic environments of the C3 and C5 positions of the isoxazole ring.

Structure Activity Relationship Sar Studies of 3 Isopropyl 4 Methyl 5 Isoxazolamine Derivatives

Design Principles for Novel Isoxazole (B147169) Derivatives

The design of novel isoxazole derivatives, including those based on the 3-isopropyl-4-methyl-5-isoxazolamine core, is guided by several key principles aimed at optimizing interactions with specific biological targets. A primary strategy involves the strategic modification of substituents at the C3, C4, and C5 positions of the isoxazole ring to enhance binding affinity and selectivity. dundee.ac.uk The isoxazole ring itself is often utilized as a bioisosteric replacement for other functional groups to improve physicochemical properties and metabolic stability. nih.gov

A common design approach involves leveraging the isoxazole core as a central scaffold to orient various functional groups in a precise three-dimensional arrangement, facilitating interactions with receptor pockets or enzyme active sites. nih.gov For instance, the synthesis of isoxazole-carboxamide derivatives has been a focal point, where the amide linkage provides a site for hydrogen bonding while the substituents on the isoxazole and phenyl rings can be varied to probe different regions of a binding pocket. nih.gov The inherent electronic properties of the isoxazole ring, with its nitrogen and oxygen heteroatoms, allow it to participate in hydrogen bonding and other electrostatic interactions, which is a key consideration in the design of new analogs. scispace.com

Furthermore, the incorporation of a five-membered heterocyclic ring like isoxazole into drug candidates has been shown to enhance inhibitory action against certain enzymes. nih.gov The design process often begins with a known active compound or a pharmacophore model, followed by the introduction of the isoxazole moiety to fine-tune the molecule's properties. The rigidity of the isoxazole ring can also be advantageous, as it reduces the conformational flexibility of the molecule, potentially leading to a more favorable entropic contribution to binding.

Impact of Substituent Modifications on Molecular Interactions and Potential Biological Activity Mechanisms (e.g., enzyme binding in pre-clinical models)

Modifications to the substituents on the isoxazole ring have a profound impact on the molecular interactions of the derivatives and their resulting biological activities in preclinical models. The nature, size, and electronic properties of these substituents dictate how the molecule docks into a binding site and interacts with key amino acid residues.

For example, in studies of isoxazole derivatives as allosteric ligands for nuclear receptors like RORγt, modifications at the C4 position have been shown to significantly influence potency. dundee.ac.uk The introduction of a linker, such as an ether, at this position can orient a substituent to form crucial hydrogen bonds with the protein backbone. dundee.ac.uk A co-crystal structure revealed that the pyrrole (B145914) moiety of a C4-substituted isoxazole derivative forms hydrogen bonds with the main chain carbonyls of Leu353 and Lys354 in the allosteric binding site of RORγt. dundee.ac.uk The potency of these derivatives was found to be sensitive to the nature of the linker; for instance, a thioether linkage resulted in lower potency compared to an ether linkage, likely due to subtle changes in bond angles and lengths that shift the position of the interacting moieties. dundee.ac.uk

In the context of cyclooxygenase (COX) inhibition, isoxazole-carboxamide derivatives have been evaluated for their activity against COX-1 and COX-2 enzymes. nih.gov The potency and selectivity of these compounds were found to be dependent on the substitution pattern. For instance, one of the most potent compounds against both COX-1 and COX-2 enzymes was a derivative with specific substitutions that allowed for favorable interactions within the enzyme's active site. nih.gov Conversely, derivatives with a non-bonding carboxylic acid group exhibited lower inhibitory activity against COX-1, which was attributed to unfavorable desolvation penalties upon binding. nih.gov

The following table summarizes the impact of substituent modifications on the inhibitory activity of a series of isoxazole-carboxamide derivatives against COX enzymes, as reported in a preclinical study. nih.gov

| Compound ID | Substituent | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) |

| A13 | Specific proprietary substitution | 64 | 13 | 4.63 |

This table is for illustrative purposes and is based on findings for general isoxazole-carboxamide derivatives, not specifically those of this compound.

These examples underscore the principle that even minor modifications to the substituents on the isoxazole ring can lead to significant changes in molecular interactions and, consequently, biological function at the preclinical level.

Mechanistic Insights from Structure-Activity Data (non-clinical, molecular level)

Structure-activity data from non-clinical, molecular-level studies provide valuable mechanistic insights into how isoxazole derivatives exert their effects. At the molecular level, these compounds are known to engage in a variety of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are dictated by their specific substitution patterns. nih.gov

For instance, in the inhibition of enzymes like carbonic anhydrase, isoxazole derivatives are thought to bind at the entrance of the active site. nih.gov The isoxazole ring and its substituents can interact with amino acid residues lining the active site pocket, leading to inhibition of the enzyme's catalytic activity. nih.gov The planarity of the isoxazole ring can facilitate its insertion into narrow binding clefts, while the substituents provide the necessary interactions for stable binding. scispace.com

In the context of anticancer activity, isoxazole derivatives have been shown to function through various molecular mechanisms, such as the inhibition of protein kinases, tubulin polymerization, and aromatase. nih.govresearchgate.net These mechanisms are a direct consequence of the structural features of the molecules, which allow them to bind to the respective protein targets and disrupt their function. For example, the ability of certain isoxazole derivatives to inhibit tubulin polymerization stems from their capacity to bind to the colchicine (B1669291) binding site on tubulin, thereby interfering with microtubule dynamics. nih.gov

The analysis of SAR data often reveals the importance of specific functional groups for activity. For example, the presence of a hydrogen bond donor or acceptor at a particular position on the isoxazole ring might be crucial for anchoring the molecule in the binding site of a target protein. Similarly, a bulky hydrophobic group at another position could be necessary for engaging with a hydrophobic pocket in the protein, thereby enhancing binding affinity. researchgate.net

Computational Approaches to SAR Prediction and Optimization (e.g., QSAR, Molecular Docking Studies)

Computational methods play a pivotal role in modern drug discovery and are extensively used to predict and optimize the SAR of isoxazole derivatives. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two of the most prominent computational techniques employed in this context. researchgate.netmdpi.com

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For isoxazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. researchgate.net These models can provide valuable insights into the structural requirements for a particular biological activity. For instance, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists helped to identify the key structural features necessary for agonistic activity. mdpi.com The contour maps generated from these models can guide the design of new derivatives with potentially improved activity by indicating regions where steric bulk, electrostatic interactions, or hydrophobic character should be increased or decreased. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is widely used to study the binding modes of isoxazole derivatives with their biological targets. researchgate.netmdpi.com For example, docking studies of isoxazole derivatives into the active site of the Hsp90 protein have been used to understand their binding interactions and guide the design of new inhibitors. researchgate.net Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, thereby explaining the observed SAR. nih.gov The docking scores obtained from these simulations can be used to rank potential drug candidates and prioritize them for synthesis and biological evaluation. mdpi.com

The following table presents hypothetical docking scores for a series of isoxazole ligands against a target protein, illustrating how this data can be used to assess binding affinity.

| Compound | Target Protein | Docking Score (Arbitrary Units) | Predicted Key Interactions |

| Isoxazole A | Farnesoid X Receptor | 141.065 | Hydrogen bond with Arg264, hydrophobic interactions |

| Isoxazole B | Farnesoid X Receptor | 138.210 | Pi-alkyl interaction with Phe329 |

| Isoxazole C | Farnesoid X Receptor | 136.612 | Van der Waals interactions |

This table is for illustrative purposes and is based on findings for general isoxazole derivatives. The docking scores are relative and not absolute measures of affinity. mdpi.com

Theoretical and Computational Studies of 3 Isopropyl 4 Methyl 5 Isoxazolamine

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of isoxazole (B147169) derivatives is fundamentally shaped by the arrangement of heteroatoms and the nature of substituents on the ring. For 3-isopropyl-4-methyl-5-isoxazolamine, the isopropyl and methyl groups, being electron-donating, are expected to significantly influence the electron density distribution within the isoxazole ring.

Studies on methyl-substituted isoxazoles have shown that such substitutions can disturb the charge distribution, impacting the molecule's electronic parameters. researchgate.net The nitrogen atom in the isoxazole ring is generally predicted to be the primary basic center. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. In substituted isoxazoles, the presence of electron-donating groups tends to raise the HOMO energy level, which can make the molecule more susceptible to electrophilic attack.

Electron capture by the σ* LUMO of isoxazole has been shown to trigger the dissociation of the O–N bond and the opening of the ring. nsf.govacs.org The placement of the nitrogen atom in the terminal position of the ring-opened structure is a key factor leading to the near-degeneracy of the π and σ* orbitals. acs.org

Table 1: Illustrative Calculated Electronic Properties of Substituted Isoxazoles

| Property | Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | 1.5 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on general findings for substituted isoxazoles. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily determined by the rotation of the isopropyl group at the C3 position. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational space and stability of such molecules over time. mdpi.com These simulations can track the behavior of the ligand-receptor complex under in silico physiological conditions, providing insights into its stability. mdpi.com

For substituted isoxazoles, preliminary conformational analyses have been used to predict cytotoxic activity, suggesting that specific conformations can enhance biological effects. nih.govmdpi.com In the context of this compound, MD simulations would likely reveal a preferred orientation of the isopropyl group that minimizes steric hindrance with the adjacent methyl group and the isoxazole ring. The stability of different conformers would be evaluated based on their potential energies, with lower energy conformations being more populated at equilibrium.

MD simulations on various isoxazole derivatives have demonstrated the stability of ligand-receptor complexes, which is crucial for their potential as therapeutic agents. mdpi.comnih.gov For instance, simulations have shown that certain isoxazole compounds remain stable within the active sites of proteins. mdpi.com

Table 2: Example of Conformational Energy Profile for a Substituted Isoxazole

| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) | Population (%) |

| Staggered (60°) | 0.0 | 65 |

| Eclipsed (120°) | 3.5 | 5 |

| Staggered (180°) | 0.2 | 30 |

Note: This table provides a hypothetical energy profile to illustrate the concept of conformational analysis. Specific values for this compound would need to be calculated.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of reactions involving isoxazoles and their derivatives. nih.gov Studies on the formation of isoxazolines via [3+2] cycloaddition reactions have shown that these reactions are often polar, one-step processes. nih.govmdpi.com

The regioselectivity of such reactions, which is crucial in determining the final product, has been shown to be influenced by steric effects rather than local electrophile/nucleophile interactions. nih.govmdpi.com Computational studies can map the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway. For example, in the formation of 3-nitro-substituted 2-isoxazolines, all attempts to locate hypothetical zwitterionic intermediates were unsuccessful, supporting a concerted mechanism. nih.govmdpi.com

In the context of this compound, computational studies could predict its reactivity in various chemical transformations. For instance, the transformation of isoxazoles into substituted pyridines has been computationally examined, revealing a likely inverse electron-demand hetero-Diels–Alder reaction mechanism. rsc.org

Ligand-Target Interaction Modeling in Non-Human Biological Systems

Molecular docking and molecular dynamics (MD) simulations are widely used to model the interaction of isoxazole derivatives with biological targets in non-human systems. mdpi.comdergipark.org.trscienceopen.comchemrxiv.orgacs.org These computational techniques predict the binding modes and affinities of ligands to their protein targets, guiding the design of new bioactive compounds. mdpi.comnih.gov

For various isoxazole derivatives, docking studies have identified key amino acid residues involved in binding to target proteins. nih.gov For example, in studies of isoxazole derivatives as Hsp90 inhibitors, interactions with residues such as Thr184, Asn51, and Asp93 were identified as crucial for binding. nih.gov Similarly, molecular modelling of a 3,5-disubstituted isoxazole analogue as a PPARα-selective agonist indicated specific interactions within the ligand-binding domain. nih.gov

MD simulations further enhance this understanding by providing a dynamic view of the ligand-protein complex, assessing its stability over time. mdpi.comscienceopen.comchemrxiv.orgacs.org The stability of these complexes is a strong indicator of the compound's potential efficacy. mdpi.com For this compound, such modeling could predict its potential biological targets and the nature of its interactions at the molecular level.

Quantum Chemical Calculations on Reactivity and Stability

Quantum chemical calculations, such as those using DFT and PM3 methods, are fundamental to understanding the reactivity and stability of isoxazole derivatives. researchgate.net These methods can satisfactorily predict the chemical reactivity of molecules and the effects of substitution. researchgate.net

The heat of formation is a key indicator of stability. Studies on methyl-substituted isoxazoles have shown a decrease in the heat of formation with each additional methyl group, suggesting increased stability. researchgate.net The HOMO-LUMO energy gap is another critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net For instance, 4,5-dimethyl-substituted isoxazole compounds have been found to be more reactive due to a smaller HOMO-LUMO energy gap. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For 3-Isopropyl-4-methyl-5-isoxazolamine, with the molecular formula C₇H₁₂N₂O, the theoretical exact mass can be calculated. This experimental verification of the monoisotopic mass is the first step in confirming the compound's identity.

In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation patterns. By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced. Analysis of these fragments helps to confirm the connectivity of the molecular structure. For this compound, expected fragmentation pathways would include the loss of the isopropyl group (a neutral loss of 43.0547 Da) and characteristic cleavages of the isoxazole (B147169) ring structure. This fragmentation data provides a structural fingerprint, complementing the information derived from NMR spectroscopy.

| Parameter | Theoretical Value | Method of Determination |

| Molecular Formula | C₇H₁₂N₂O | - |

| Nominal Mass | 140 Da | Standard Mass Spectrometry |

| Monoisotopic Mass | 140.09496 Da | High-Resolution Mass Spectrometry (Calculated) |

This table presents theoretical values for this compound based on its chemical formula.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. A full suite of NMR experiments is required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to confirm the atom-to-atom connectivity.

For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each type of proton. The isopropyl group would produce a characteristic septet for the single CH proton and a doublet for the six equivalent methyl protons. The methyl group on the isoxazole ring would appear as a sharp singlet, and the amine (-NH₂) protons would likely be observed as a broad singlet.

The ¹³C NMR spectrum would confirm the presence of the seven carbon atoms in their unique chemical environments. Advanced 2D NMR techniques are then employed for complete structural verification:

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, which would confirm the connectivity within the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for establishing the final structure, for instance, by showing correlations from the isopropyl protons to the C3 carbon of the isoxazole ring, and from the C4-methyl protons to the C4 and C5 carbons of the ring.

| Predicted NMR Data for this compound | | :--- | :--- | :--- | | Nucleus | Predicted Signal Type | Structural Assignment | | ¹H | Doublet | -CH(CH₃ )₂ | | ¹H | Septet | -CH (CH₃)₂ | | ¹H | Singlet | -CH₃ (on ring) | | ¹H | Broad Singlet | -NH₂ | | ¹³C | 7 distinct signals | All 7 carbon atoms in the structure |

This table outlines the predicted NMR signals for the specified compound. Actual chemical shifts would require experimental measurement.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation in Research Settings

Chromatographic methods are essential for determining the purity of a chemical sample and for its isolation from reaction mixtures or impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

Given its structure, this compound is amenable to analysis by both techniques.

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis of non-volatile organic compounds. A reversed-phase method, using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. Detection using a UV detector would be effective due to the presence of the isoxazole chromophore.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can provide high-resolution separation for purity assessment. Analysis would be performed on a capillary column (e.g., DB-5 or equivalent) and detection would typically be done using a Flame Ionization Detector (FID).

These techniques are used to generate a chromatogram in which the compound of interest appears as a major peak. The percentage area of this peak relative to the total area of all peaks provides a quantitative measure of purity. While no specific published chromatograms for this compound are available, these standard methods are the established approach for its purity verification in a research setting.

| Technique | Application | Typical Stationary Phase | Typical Mobile/Carrier Phase |

| HPLC | Purity Assessment, Isolation | C18 Silica (B1680970) | Water/Acetonitrile or Water/Methanol Gradient |

| GC | Purity Assessment | Polydimethylsiloxane (e.g., DB-5) | Helium or Nitrogen |

This table summarizes the application of standard chromatographic techniques for the analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive and unambiguous structural information for a compound by mapping the electron density of a single crystal. This technique yields a three-dimensional model of the molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles.

For this compound, a successful crystal structure analysis would confirm the planarity of the isoxazole ring and reveal the exact conformation of the isopropyl substituent relative to the ring. Furthermore, it would detail the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed by the amine group with neighboring molecules. A search of public scientific databases indicates that the crystal structure for this compound has not been reported. If a high-quality crystal were obtained, this method would provide the ultimate proof of its molecular structure and stereochemistry.

Applications in Chemical Research and Development Excluding Prohibited Elements

Role as a Key Intermediate in Agrochemical Synthesis

The isoxazole (B147169) scaffold is a recognized pharmacophore in the agrochemical industry, with various derivatives exhibiting fungicidal, herbicidal, and insecticidal properties. The presence of an amine group on 3-Isopropyl-4-methyl-5-isoxazolamine makes it a versatile building block for the synthesis of more complex molecules.

Although direct evidence of this compound being a precursor for commercial fungicides is not prominent in available literature, the isoxazole ring is a core component of several fungicidal agents. The amine group of the title compound can be readily functionalized to create a variety of derivatives, such as amides, ureas, and sulfonamides, which are common moieties in fungicidal molecules. For instance, research on related structures, such as isopropyl carbamate (B1207046) diastereomers, has demonstrated significant fungicidal activity against pathogens like Phytophthora capsici. google.comeblum.ch This suggests that derivatives of this compound could be synthesized and screened for similar activities.

The application of isoxazole derivatives extends to herbicides and insecticides. chemrobotics.com For example, the herbicide Imazapyr, while containing an imidazolinone ring, features isopropyl and methyl substituents that are also present on this compound, highlighting the utility of these groups in conferring herbicidal activity. cas.org The lipophilicity imparted by the isopropyl group can enhance the permeability of the resulting agrochemical through plant cuticles or insect exoskeletons. The amine functionality of this compound serves as a convenient handle for chemists to append other toxophoric groups, thereby generating novel candidates for herbicidal and insecticidal screening programs.

Exploration as a Chemical Probe for Biological Pathway Investigations (non-clinical)

In the realm of chemical biology, small molecules are invaluable tools for probing the function of proteins and elucidating biological pathways. While there are no specific reports of this compound being used as a chemical probe, its characteristics suggest potential in this area. The isoxazole ring system is known to interact with various biological targets. The compound's relatively small size and the presence of modifiable functional groups would allow for the attachment of reporter tags, such as fluorescent dyes or biotin, enabling its use in pull-down assays or imaging studies to identify novel protein-ligand interactions in a non-clinical research setting.

Potential in Materials Science Research

The application of isoxazole derivatives is also emerging in materials science. fitcheven.com The amine group of this compound can act as a nucleophile, making it a candidate for incorporation into polymer backbones or as a modifying agent for existing polymers. This could be utilized to alter the physical properties of materials, such as their thermal stability, solubility, or surface characteristics. For instance, it could be grafted onto polymer chains to introduce specific functionalities or to act as a cross-linking agent. Furthermore, as a specialty chemical, it could serve as a precursor for the synthesis of novel dyes, liquid crystals, or other organic materials with unique electronic or optical properties. However, it is important to note that these applications are largely speculative and would require dedicated research and development.

Future Directions and Research Opportunities

Unexplored Synthetic Pathways and Methodologies

The synthesis of 3,4,5-trisubstituted isoxazoles often relies on classical methods such as the [3+2] cycloaddition of nitrile oxides with appropriately substituted alkynes or the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632). benthamdirect.combeilstein-journals.orgresearchgate.net However, these routes can have limitations regarding substrate scope, regioselectivity, and reaction conditions. beilstein-journals.org Future research should focus on pioneering more efficient, versatile, and sustainable synthetic strategies.

One promising avenue is the development of metal-free cycloaddition reactions . While copper and ruthenium catalysts are effective, concerns about cost, toxicity, and removal from the final product drive the need for alternatives. beilstein-journals.orgrsc.org Exploring organocatalyzed or base-mediated cycloadditions in environmentally benign solvents like water could provide a greener pathway to the target compound. researchgate.net Recent work on the reaction of nitrile oxides with 1,3-diketones in water under mild basic conditions exemplifies this type of advancement. beilstein-journals.orgresearchgate.net

Furthermore, flow chemistry presents a significant opportunity for the synthesis of isoxazoles. Converting traditional multi-step batch processes into a continuous flow sequence can improve efficiency, safety, and scalability. researchgate.net Developing a telescoped flow process encompassing oxime formation, chlorination, and subsequent cycloaddition could streamline the production of 3-isopropyl-4-methyl-5-isoxazolamine and its derivatives.

Table 1: Potential Unexplored Synthetic Methodologies

| Methodology | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Metal-Free [3+2] Cycloadditions | Utilizing organocatalysts or alternative activation methods (e.g., ultrasonication) to facilitate the reaction between a nitrile oxide and an alkyne or enamine equivalent. rsc.orgnih.gov | Avoids transition metal contamination, reduces cost and toxicity, aligns with green chemistry principles. rsc.org | Achieving high regioselectivity and yield for the specific 3,4,5-substitution pattern without a metal catalyst. nih.gov |

| Continuous Flow Synthesis | Designing a multi-step sequence (e.g., oximation, chlorination, cycloaddition) in a continuous flow reactor system. researchgate.net | Enhanced safety, scalability, process control, and potential for higher yields and purity. | Optimizing reaction conditions and managing solubility and reactivity differences between intermediates in a continuous stream. researchgate.net |

| Novel Cyclization Cascades | Developing one-pot reactions that form the isoxazole (B147169) ring from acyclic precursors through a cascade of intramolecular reactions, potentially starting from cyclopropyl (B3062369) oximes or other strained rings. nih.gov | Increases step economy, reduces purification steps, and allows for rapid library generation. | Designing precursors that selectively yield the desired isoxazole core under cascade conditions. |

Expanding the Reactivity Profile for Novel Derivatizations

The reactivity of this compound is largely untapped. The structure offers multiple sites for functionalization: the amino group, the alkyl substituents (isopropyl and methyl), and the isoxazole ring itself. A key future direction is the systematic exploration of its reactivity to generate novel derivatives.

The 5-amino group is a prime handle for derivatization, allowing for the synthesis of amides, sulfonamides, ureas, and other analogues through reactions with acyl chlorides, sulfonyl chlorides, and isocyanates. Another area of interest is the C-H functionalization of the isopropyl and methyl groups. Transition-metal-catalyzed methods could enable the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach.

The isoxazole ring itself, while aromatic, contains a weak N-O bond that can be cleaved under specific reductive or basic conditions. benthamdirect.com This "masked" functionality is a powerful tool in synthesis. benthamdirect.com Investigating the ring-opening reactions of this compound could yield valuable difunctionalized intermediates like β-hydroxy ketones or γ-amino alcohols, significantly broadening its synthetic utility. benthamdirect.com Additionally, nucleophilic aromatic substitution (SNAr) reactions, particularly if an activating group is present, could allow for direct functionalization of the ring. rsc.org

Table 2: Potential Derivatization Strategies

| Reaction Type | Target Site | Potential Reagents | Resulting Structures |

|---|---|---|---|

| Acylation/Sulfonylation | 5-Amino Group | Acyl halides, sulfonyl chlorides, anhydrides | Amides, sulfonamides |

| C-H Activation/Functionalization | Isopropyl or Methyl Group | Transition metal catalysts (e.g., Pd, Rh) with directing groups | Alkenylated, arylated, or otherwise functionalized alkyl chains |

| Ring-Opening Reactions | Isoxazole N-O bond | Reducing agents (e.g., H₂/Raney Ni), strong bases | γ-amino alcohols, enaminones, β-hydroxy ketones. benthamdirect.com |

| Electrophilic Substitution | Isoxazole Ring (C4 position) | Halogenating agents, nitrating agents (if ring is sufficiently activated) | Halogenated or nitrated isoxazole cores. researchgate.net |

Integration with Advanced Computational and Data Science Approaches

Modern drug discovery and materials science are increasingly driven by computational and data-driven methods. nih.govmdpi.com Applying these tools to this compound could accelerate research and uncover novel properties and applications.

Machine learning (ML) algorithms offer a powerful way to predict reaction outcomes and optimize synthetic conditions. princeton.edu By training an ML model on a dataset of isoxazole syntheses, it could predict the yield of this compound under various conditions, saving significant experimental time and resources. princeton.edu Such models can also help identify the most important descriptors influencing reaction outcomes, providing valuable mechanistic insights. princeton.edu

Density Functional Theory (DFT) and other quantum chemical methods can be used to perform in silico studies to predict the compound's physicochemical properties, reactivity, and spectral characteristics. researchgate.netresearchgate.net These calculations can elucidate reaction mechanisms, rationalize regioselectivity, and guide the design of derivatives with desired electronic properties. researchgate.net Furthermore, in silico screening and molecular docking can be used to predict the binding affinity of the compound and its derivatives against various biological targets or their suitability for materials science applications, thereby guiding experimental efforts. frontiersin.orgresearchgate.netnih.gov

Table 3: Computational and Data Science Approaches

| Approach | Application Area | Expected Outcome |

|---|---|---|

| Machine Learning (ML) | Reaction optimization and prediction. princeton.edu | Predictive models for reaction yields; identification of key reaction parameters. |

| Density Functional Theory (DFT) | Mechanistic studies and property prediction. researchgate.netresearchgate.net | Calculation of electronic structure, reactivity indices, and spectral data; elucidation of reaction pathways. |

| Molecular Docking | Virtual screening for new applications. frontiersin.orgnih.gov | Prediction of binding modes and affinities to biological targets or material interfaces. |

| ADMET Prediction | Early-stage drug-likeness assessment. frontiersin.orgresearchgate.net | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. |

Development of Novel Applications in Non-Pharmacological Contexts

While isoxazoles are prominent in medicinal chemistry, their unique properties also make them suitable for a range of non-pharmacological applications. researchgate.netlifechemicals.com Research into these areas could reveal new value for this compound.

In materials science , isoxazole derivatives have been investigated for use as liquid crystals, dyes, and semiconductors. benthamdirect.comresearchgate.netlifechemicals.com The specific substitution pattern of this compound could impart unique packing properties or electronic characteristics suitable for these applications. Its derivatives could also serve as ligands for asymmetric synthesis. lifechemicals.com

In agrochemicals , the isoxazole scaffold is a key component in numerous herbicides and fungicides. researchgate.netablesci.comnih.gov The structural features of this compound could be leveraged to design new crop protection agents. Screening the compound and its derivatives for herbicidal, insecticidal, or fungicidal activity represents a significant research opportunity. researchgate.netnih.gov

Table 4: Potential Non-Pharmacological Applications

| Field | Potential Role | Rationale |

|---|---|---|

| Materials Science | Component of liquid crystals, semiconductors, or dyes. benthamdirect.comlifechemicals.com | The rigid, polarizable isoxazole ring can influence molecular organization and electronic properties. |

| Agrochemicals | Herbicide, fungicide, or insecticide. researchgate.netablesci.comnih.gov | The isoxazole scaffold is a proven pharmacophore in crop protection chemistry. |

| Synthetic Chemistry | Chiral ligand or versatile building block. benthamdirect.comlifechemicals.com | The ring can be functionalized to create ligands for catalysis or cleaved to reveal useful synthons. benthamdirect.com |

Innovations in Green Chemistry for Isoxazolamine Synthesis and Utilization

The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use safer substances. benthamdirect.comeurekaselect.com Applying these principles to the synthesis and lifecycle of this compound is a critical area for future innovation.

Research should focus on developing syntheses that utilize greener solvents , such as water or bio-renewable deep eutectic solvents, to replace hazardous organic solvents. mdpi.comnih.gov The use of energy-efficient activation methods like ultrasound irradiation and microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating. mdpi.combenthamdirect.comresearchgate.net

Another key area is the development of recoverable and reusable catalysts . Using solid-supported catalysts or agro-waste-derived catalysts can simplify product purification and reduce chemical waste. nih.gov Ultimately, the goal is to design a synthetic process with a high atom economy, minimizing the generation of byproducts and maximizing the incorporation of starting materials into the final product. benthamdirect.comeurekaselect.com

Table 5: Green Chemistry Innovations

| Innovation | Description | Benefit |

|---|---|---|

| Ultrasound/Microwave Assistance | Using ultrasonic or microwave energy to drive the reaction. mdpi.comeurekaselect.com | Shorter reaction times, higher yields, reduced energy consumption. mdpi.com |

| Aqueous/Solvent-Free Synthesis | Conducting reactions in water, deep eutectic solvents, or without any solvent. nih.govnih.gov | Eliminates the use of volatile organic compounds (VOCs), simplifies workup. nih.gov |

| Biodegradable/Reusable Catalysts | Employing catalysts derived from renewable sources (e.g., agro-waste) or those that can be easily recovered and reused. nih.gov | Reduces waste, lowers costs, and improves the overall sustainability of the process. |

| High Atom Economy Reactions | Designing synthetic routes, such as addition or cycloaddition reactions, that maximize the incorporation of all atoms from the reactants into the product. benthamdirect.com | Minimizes byproduct formation and chemical waste. |

Q & A

Q. What are the established synthetic methodologies for 3-isopropyl-4-methyl-5-isoxazolamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of isoxazole derivatives typically involves cycloaddition reactions or multi-component reactions (MCRs). For instance, MCRs using hydroxylamine hydrochloride, ethyl acetoacetate, and aldehydes in the presence of catalysts like citric acid have been effective for analogous isoxazolones . Optimization may include varying solvents (e.g., aqueous vs. organic), temperature (room temp. to reflux), and catalyst loading. Reaction progress can be monitored via TLC or HPLC. Evidence from cycloaddition reactions using hypervalent iodine reagents (e.g., PIFA) suggests regioselectivity can be controlled by adjusting electronic properties of substrates .

Q. How can intermediates and final products be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions and regiochemistry .

- Mass Spectrometry : HRMS for molecular weight validation .

- IR Spectroscopy : To identify functional groups (e.g., C=O, N-O stretches) .

Purity should be assessed via HPLC or melting point analysis. For intermediates, consider X-ray crystallography if crystalline solids are obtained .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying storage conditions?

- Methodological Answer :

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Isoxazole derivatives are generally stable under inert atmospheres but may hydrolyze under acidic/basic conditions .

- Solubility : Determine experimentally in solvents like DMSO, ethanol, and water. LogP values (e.g., calculated via PubChem) can predict lipophilicity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate reaction mechanisms or structure-activity relationships (SAR)?

- Methodological Answer :

- Mechanistic Studies : Use density functional theory (DFT) to model transition states in cycloaddition or substitution reactions. Compare activation energies for competing pathways .

- SAR : Perform docking studies with target proteins (e.g., enzymes) to predict binding affinities. For example, isoxazole derivatives have shown affinity for FXR receptors in related compounds .

Q. What strategies resolve contradictions in synthetic yields reported across literature?

- Methodological Answer :

- Reproducibility Checks : Replicate published procedures while systematically varying parameters (e.g., reagent purity, stirring rate).

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature, catalyst type) affecting yield .

- Controlled Atmosphere : Some reactions may require inert conditions (N/Ar) to suppress side reactions .

Q. How can advanced analytical techniques (e.g., in situ FTIR, LC-MS/MS) monitor reaction kinetics or degradation pathways?

- Methodological Answer :

- In Situ FTIR : Track real-time formation of intermediates (e.g., nitrile oxides in cycloadditions) .

- LC-MS/MS : Identify degradation products under stress conditions (e.g., oxidative, thermal) .

Q. What role do substituents (e.g., isopropyl, methyl) play in modulating biological activity or metabolic stability?

- Methodological Answer :

- Bioactivity Assays : Test against target enzymes/cell lines (e.g., antimicrobial, anticancer panels). Compare with analogs lacking specific substituents .

- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated degradation. Methyl groups often enhance metabolic stability by blocking oxidation sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.